4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their unique structural features, which combine a pyrazole ring fused with a quinoline ring. This fusion imparts significant photophysical and biological properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which typically uses anthranilic acid derivatives as starting materials . Another approach is the multicomponent synthesis, which allows for the incorporation of various substituents to modify the physical and biological properties of the compound .
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction .
Chemical Reactions Analysis
4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. The compound can act as a fluorescent sensor by undergoing intramolecular charge transfer, which is influenced by the presence of various cations . This property allows it to be used in detecting and quantifying specific ions in different environments .
Comparison with Similar Compounds
4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline can be compared with other pyrazoloquinoline derivatives, such as:
1,3-Diphenyl-1H-pyrazolo[3,4-B]quinoline: This compound lacks the methyl group at the 4-position, which can influence its photophysical and biological properties.
2-Methylpyrimido[1″,2″1,5]pyrazolo[3,4-B]quinoline-4(1H)-one: This derivative has shown significant activity against certain cancer cell lines, highlighting its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which impart distinct photophysical and biological properties, making it a valuable compound for various scientific applications .
Properties
CAS No. |
199286-61-8 |
---|---|
Molecular Formula |
C23H17N3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methyl-1,3-diphenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C23H17N3/c1-16-19-14-8-9-15-20(19)24-23-21(16)22(17-10-4-2-5-11-17)25-26(23)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
CBZKIVFIMWDPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC3=CC=CC=C13)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.